(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine
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Overview
Description
(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine is a chemical compound with the molecular formula C8H15NO. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.
Preparation Methods
The synthesis of (3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. Subsequent amination can be achieved using reagents such as ammonia or primary amines under suitable conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme-substrate relationships.
Industry: Utilized in the development of new materials with desirable physical and chemical properties
Mechanism of Action
The mechanism of action of (3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclo[1.1.1]pentane core provides a stable framework that can influence the binding affinity and specificity of the compound towards its targets. The methoxymethyl and methanamine groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar compounds to (3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-yl)methanamine include:
(3-methylbicyclo[1.1.1]pentan-1-yl)methanamine: This compound differs by having a methyl group instead of a methoxymethyl group, which can affect its chemical reactivity and biological activity.
(3-fluorobicyclo[1.1.1]pentan-1-yl)methanamine: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[3-(methoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
InChI |
InChI=1S/C8H15NO/c1-10-6-8-2-7(3-8,4-8)5-9/h2-6,9H2,1H3 |
InChI Key |
PMEGRUVWSGIACE-UHFFFAOYSA-N |
Canonical SMILES |
COCC12CC(C1)(C2)CN |
Origin of Product |
United States |
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